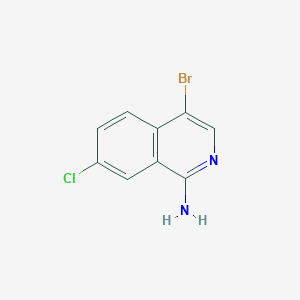

4-Bromo-7-chloroisoquinolin-1-amine

Description

Properties

IUPAC Name |

4-bromo-7-chloroisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-8-4-13-9(12)7-3-5(11)1-2-6(7)8/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXVPSZQTSTDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC=C2Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of 4-Bromo-7-chloroisoquinolin-1-amine

This technical guide provides a comprehensive overview of 4-Bromo-7-chloroisoquinolin-1-amine, a halogenated heterocyclic compound. Recognizing the scarcity of direct research on this specific molecule, this document contextualizes its significance by exploring the broader, well-established chemistry and biological relevance of the isoquinoline scaffold. This approach is designed for researchers, scientists, and drug development professionals, offering foundational knowledge and postulating potential avenues for future investigation.

The isoquinoline framework, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This structural motif is prevalent in a vast array of natural products, particularly alkaloids, which exhibit a wide spectrum of pharmacological activities.[3][4] The inherent bioactivity of the isoquinoline core has led to its classification as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. This versatility has driven extensive research into the synthesis and functionalization of novel isoquinoline derivatives for drug discovery.[1][5]

4-Bromo-7-chloroisoquinolin-1-amine represents a specific example of a highly functionalized isoquinoline. The presence of two different halogen atoms (bromine and chlorine) at distinct positions, along with an amino group at the C1 position, suggests a molecule designed for specific chemical interactions and potential biological activity. Halogenation is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity. The amino group can serve as a key hydrogen bond donor or a site for further chemical modification.

This guide will first detail the known physicochemical properties of 4-Bromo-7-chloroisoquinolin-1-amine. Subsequently, it will delve into the established synthetic methodologies for constructing and functionalizing the isoquinoline core, providing a basis for its preparation. Finally, it will explore the potential applications of this compound in drug development by drawing parallels with the known biological activities of structurally related halogenated and aminated isoquinolines.

Physicochemical Properties of 4-Bromo-7-chloroisoquinolin-1-amine

The fundamental physicochemical properties of 4-Bromo-7-chloroisoquinolin-1-amine are summarized below. This data is essential for its identification, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrClN₂ | [6][7] |

| Molecular Weight | 257.51 g/mol | [6][7] |

| SMILES String | NC1=NC=C(Br)C2=C1C=C(Cl)C=C2 | [6] |

| CAS Number | 1783394-01-3 | [6][7] |

| Appearance | (Not specified in available literature) | |

| Solubility | (Not specified in available literature) | |

| Melting Point | (Not specified in available literature) |

Synthetic Strategies for Functionalized Isoquinolines

Core Synthesis of the Isoquinoline Ring System

Several classical methods are foundational for constructing the isoquinoline skeleton.[8][9] The choice of method often depends on the desired substitution pattern of the final product.

-

Bischler-Napieralski Synthesis: This is one of the most common methods, involving the cyclization of a β-phenylethylamine amide in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[4][8] The resulting 3,4-dihydroisoquinoline can then be aromatized to the isoquinoline.

-

Pictet-Spengler Reaction: This reaction forms a tetrahydroisoquinoline by the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4][8] This is particularly important for the synthesis of many isoquinoline alkaloids.

Modern synthetic approaches often utilize transition-metal-catalyzed reactions, such as C-H activation and annulation, to build the isoquinoline core with high efficiency and functional group tolerance.[2][10]

Caption: Generalized workflow for the Bischler-Napieralski synthesis of the isoquinoline core.

Proposed Synthesis of 4-Bromo-7-chloroisoquinolin-1-amine

A plausible synthetic route to 4-Bromo-7-chloroisoquinolin-1-amine would involve a multi-step process starting from a suitably substituted precursor, likely a substituted benzonitrile or benzylamine, followed by sequential halogenation and amination steps. The precise order of these steps would be critical to manage the regioselectivity of the reactions.

One hypothetical, though experimentally unverified, protocol could be envisioned as follows:

Step 1: Synthesis of a Dichloro-substituted Isoquinoline Precursor. The synthesis could begin with a dichlorinated starting material to install the chlorine at the desired C7 position.

Step 2: Regioselective Bromination. Introduction of the bromine atom at the C4 position would be a key step. Electrophilic bromination of the isoquinoline ring is a known transformation, though controlling the position can be challenging.[11]

Step 3: Nucleophilic Amination at C1. The final step would likely be a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the C1 position. The C1 position in isoquinolines is activated towards nucleophilic attack.

Caption: A plausible, high-level synthetic workflow for 4-Bromo-7-chloroisoquinolin-1-amine.

Potential Applications in Drug Discovery and Chemical Biology

While no biological activities have been reported for 4-Bromo-7-chloroisoquinolin-1-amine itself, the extensive pharmacology of related compounds provides a strong basis for speculating on its potential applications.

Insights from Structurally Related Compounds

-

Anticancer Activity: The 7-chloroquinoline scaffold is a key component of several molecules with antiproliferative activity.[12] Modifications at the C4 position with various side chains have been explored to develop novel anticancer agents.[12] The combination of halogenation and an amino substituent could potentially lead to compounds that interact with DNA or inhibit key enzymes involved in cancer cell proliferation.

-

Antiviral and Antiprotozoal Activity: The 4-amino-7-chloroquinoline core is famously found in the antimalarial drug chloroquine.[13] This class of compounds is known to interfere with heme detoxification in the malaria parasite.[13] Derivatives of this scaffold have been investigated for a wide range of antiprotozoal and even antiviral activities, including against HIV and coronaviruses.[14][15]

-

Enzyme Inhibition: Isoquinoline derivatives are known to act as inhibitors for various enzymes. For instance, certain functionalized isoquinolines have shown inhibitory activity against protein kinases, which are critical targets in oncology and inflammatory diseases.[1] The specific substitution pattern of 4-Bromo-7-chloroisoquinolin-1-amine makes it a candidate for screening against various enzyme families.

Rationale for the Functional Groups

-

Halogens (Br, Cl): The bromine and chlorine atoms can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. They can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity.

-

Amino Group (-NH₂): The primary amine at C1 is a versatile functional group. It can act as a hydrogen bond donor, a crucial interaction for binding to many biological targets. It also provides a reactive handle for creating libraries of more complex derivatives through further chemical synthesis.

Caption: Hypothetical mechanism of action for a functionalized isoquinoline as a protein kinase inhibitor.

Conclusion and Future Directions

4-Bromo-7-chloroisoquinolin-1-amine is a structurally interesting heterocyclic compound that belongs to the medicinally significant class of isoquinolines. While direct experimental data on its synthesis and biological activity are currently lacking in peer-reviewed literature, this guide provides a solid foundation for its study. By understanding the established principles of isoquinoline chemistry and the pharmacological roles of related compounds, researchers can design rational synthetic routes and screen this molecule for a variety of potential therapeutic applications, particularly in the areas of oncology and infectious diseases. Future work should focus on developing and publishing a robust synthetic protocol for this compound and performing broad biological screening to uncover its potential as a lead molecule in drug discovery programs.

References

-

Royal Society of Chemistry. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). A few examples of bioactive molecules containing isoquinoline core. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Harvard University. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Andrew G. Myers Research Group. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-1-chloro-7-methylisoquinoline (C10H7BrClN). Retrieved from [Link]

-

MDPI. (2020, November 14). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-BROMO-1-CHLOROISOQUINOLINE | CAS. Retrieved from [Link]

-

MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of Biologically Active and Medicinal Isoquinolines. Retrieved from [Link]

-

MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-chloroisoquinoline | C9H5BrClN | CID 459766. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, August 7). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacologic actions of 4-aminoquinoline compounds. Retrieved from [Link]

-

MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-4-chloroisoquinolin-6-amine | C9H6BrClN2 | CID 166475796. Retrieved from [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 4-溴-7-氯异喹啉-1-胺 | 4-Bromo-7-chloroisoquinolin-1-amine | 1783394-01-3 - 乐研试剂 [leyan.com]

- 7. 4-Bromo-7-chloroisoquinolin-1-amine - CAS:1783394-01-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 10. Isoquinoline synthesis [organic-chemistry.org]

- 11. prepchem.com [prepchem.com]

- 12. mdpi.com [mdpi.com]

- 13. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Leveraging 4-Bromo-7-chloroisoquinolin-1-amine as a Privileged Scaffold in Modern Kinase Inhibitor Design

An In-Depth Technical Guide

Executive Summary

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity is a central goal for medicinal chemists. Within this landscape, the isoquinoline core has emerged as a "privileged scaffold," forming the basis of numerous approved and investigational drugs.[1][2] This guide provides a detailed technical exploration of a highly strategic, yet underexplored, starting material: 4-Bromo-7-chloroisoquinolin-1-amine . We will dissect the chemical rationale for its use, present detailed synthetic protocols for its diversification, and outline a strategic framework for leveraging its unique structural features to accelerate the discovery of novel and selective kinase inhibitors. This document serves as a practical guide for researchers looking to exploit this scaffold's inherent potential for generating diverse chemical libraries with a high potential for therapeutic relevance.

Part 1: The Isoquinoline Core - A Cornerstone of Kinase Inhibition

Kinases as Therapeutic Targets: A Brief Overview

The human kinome comprises over 500 protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The majority of small molecule kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site and prevent the phosphorylation cascade.[3]

The Rise of the Isoquinoline Scaffold

The history of synthetic kinase inhibitors is deeply intertwined with the isoquinoline scaffold. In 1984, Hidaka and colleagues reported the first synthetic kinase inhibitors based on an isoquinoline sulfonamide structure.[1] These compounds, including Fasudil, a Rho-associated protein kinase (ROCK) inhibitor, demonstrated that the ATP binding site was indeed "druggable" with small molecules that could effectively compete with endogenous ATP.[1][2] The isoquinoline ring system serves as an effective bioisostere for the adenine ring of ATP, with the ring nitrogen acting as a crucial hydrogen bond acceptor to the "hinge" region of the kinase domain—a short, flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is a foundational anchoring point for a vast number of kinase inhibitors.[1][3]

The Isoquinoline-Kinase Hinge Interaction

The following diagram illustrates the canonical binding mode of an isoquinoline-based inhibitor within the ATP pocket of a generic protein kinase.

Caption: Generic binding mode of an isoquinoline inhibitor in a kinase ATP pocket.

Part 2: 4-Bromo-7-chloroisoquinolin-1-amine - A Strategic Starting Point

The specific substitution pattern of 4-Bromo-7-chloroisoquinolin-1-amine makes it an exceptionally valuable scaffold for kinase inhibitor library synthesis. Its utility stems from the distinct and addressable roles of each of its functional groups.

Chemical Properties and Structural Features

The strategic placement of the amine, bromo, and chloro substituents provides a blueprint for rational drug design.

Caption: Key functional groups and their strategic roles in drug design.

Rationale for Use in Library Synthesis

The design of this molecule is inherently logical for fragment-based and library-based drug discovery. The isoquinolin-1-amine core has been identified as a potent inhibitor scaffold for targets like ROCK-I.[5][6] The addition of orthogonally reactive halogen atoms provides a clear and field-proven path for rapid lead optimization.

-

Vectorial Exploration: The C4-bromo position allows for the introduction of substituents that can probe deep into the hydrophobic regions of the ATP binding site.

-

Selectivity Tuning: The C7-chloro group occupies a different vector, often pointing towards the entrance of the ATP cleft.[7] Its presence can be used to fine-tune selectivity between closely related kinases.

-

Synthetic Tractability: The differential reactivity of aryl bromides and chlorides in palladium-catalyzed reactions allows for selective functionalization, typically at the more reactive C-Br bond, while leaving the C-Cl bond intact for potential later-stage modification.

Part 3: Synthetic Pathways for Library Development

The core strategy involves leveraging the C4-bromo position as the primary site for diversification using robust and well-established palladium-catalyzed cross-coupling reactions.

Workflow for Scaffold Diversification

The following workflow outlines the primary synthetic routes for generating a diverse library of kinase inhibitors from the starting scaffold.

Caption: Synthetic workflow for diversification of the core scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position

This protocol describes the introduction of an aryl or heteroaryl group at the C4 position.

Objective: To synthesize 4-Aryl-7-chloroisoquinolin-1-amine derivatives. Rationale: The Suzuki reaction is highly versatile and tolerant of a wide range of functional groups, making it ideal for library synthesis. The C-Br bond is significantly more reactive than the C-Cl bond under standard Suzuki conditions.

Materials:

-

4-Bromo-7-chloroisoquinolin-1-amine (1.0 equiv)

-

Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

-

Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equiv)

-

Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv)

-

Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 mixture) or DME

Procedure:

-

To a reaction vial, add 4-Bromo-7-chloroisoquinolin-1-amine, the boronic acid/ester, and the carbonate base.

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent, followed by the palladium catalyst.

-

Seal the vial and heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination at the C4 Position

This protocol describes the formation of a C-N bond at the C4 position.

Objective: To synthesize 4-(Alkyl/Aryl)amino-7-chloroisoquinolin-1-amine derivatives. Rationale: This reaction allows for the introduction of diverse amine functionalities, which can act as hydrogen bond donors/acceptors or introduce basic centers to improve solubility.

Materials:

-

4-Bromo-7-chloroisoquinolin-1-amine (1.0 equiv)

-

Primary or secondary amine (1.2-2.0 equiv)

-

Pd₂(dba)₃ or Pd(OAc)₂ (0.02-0.05 equiv)

-

Ligand: Xantphos or BINAP (0.04-0.1 equiv)

-

Base: NaOt-Bu or Cs₂CO₃ (1.5-2.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

-

To a dry reaction vial under inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, and base.

-

Add the 4-Bromo-7-chloroisoquinolin-1-amine and the anhydrous solvent.

-

Add the amine nucleophile.

-

Seal the vial and heat the reaction mixture to 90-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

-

Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired product.

Part 4: Structure-Activity Relationship (SAR) and Target Exploration

Systematic modification of the scaffold allows for a detailed exploration of the structure-activity relationship (SAR).

SAR Analysis Table

The following table presents a hypothetical SAR exploration for a generic kinase target (e.g., a member of the CMGC family like CDK or GSK) to illustrate the principles of optimization.[8]

| Compound ID | R (at C4) | Kinase IC₅₀ (nM) | Rationale / Insight |

| Scaffold | -Br | >10,000 | Starting material, inactive. |

| LIB-001 | Phenyl | 5,200 | Simple phenyl group provides weak hydrophobic interaction but lacks specific contacts. |

| LIB-002 | 4-Fluorophenyl | 2,100 | Fluoro-substituent may engage in favorable interactions or alter electronics. |

| LIB-003 | Pyridin-4-yl | 850 | Nitrogen in pyridine can act as an H-bond acceptor, improving potency.[9] |

| LIB-004 | Morpholino | 450 | The morpholine group enhances solubility and can form H-bonds in the solvent-exposed region.[7] |

| LIB-005 | N-methylpiperazinyl | 275 | Introduction of a basic nitrogen can improve solubility and form salt-bridge interactions. |

The Role of Halogen Substituents in Binding

The presence of halogen atoms (bromine and chlorine) is a common and effective strategy in kinase inhibitor design.[10] Beyond their role as synthetic handles, they can directly contribute to binding affinity through "halogen bonding." This is a non-covalent interaction where the electropositive crown (σ-hole) of the halogen interacts with a Lewis basic site on the protein, such as the backbone carbonyl oxygen of a hinge residue.[11] The C7-chloro group is well-positioned to engage in such interactions or to occupy small hydrophobic pockets, thereby enhancing both potency and selectivity.

Part 5: Experimental Evaluation of Novel Inhibitors

Once a library of compounds has been synthesized, a robust cascade of assays is required to determine their biological activity.

Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC₅₀ or Kᵢ of synthesized compounds against a target kinase. Rationale: The LanthaScreen™ assay is a high-throughput, fluorescence resonance energy transfer (FRET)-based method that measures the displacement of a fluorescent tracer from the kinase ATP site by a test compound. It is a direct binding assay and is less prone to artifacts than activity-based assays.

Materials:

-

Target Kinase (e.g., CDK9/CycT1)

-

LanthaScreen™ Eu-labeled Anti-Tag Antibody

-

Alexa Fluor™ 647 Kinase Tracer

-

Test compounds (serially diluted in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate (low volume, black)

Procedure:

-

Prepare a 2X solution of the Kinase/Antibody mixture in assay buffer.

-

Prepare a 4X solution of the Tracer in assay buffer.

-

Prepare 4X serial dilutions of the test compounds in DMSO, then dilute into assay buffer.

-

Dispense 2.5 µL of the 4X compound solutions into the assay plate. Include "no inhibitor" (buffer) and "no enzyme" (tracer only) controls.

-

Add 2.5 µL of the 2X Kinase/Antibody mixture to each well. Mix gently and incubate for 60 minutes at room temperature.

-

Add 5 µL of the 2X Tracer solution to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the Emission Ratio (665/615). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 4: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the inhibitor modulates the target kinase activity within a cellular context. Rationale: This assay measures the phosphorylation status of a known downstream substrate of the target kinase. A potent and cell-permeable inhibitor should reduce the level of substrate phosphorylation in a dose-dependent manner.

Materials:

-

Cancer cell line known to have active target kinase signaling (e.g., MCF-7 for CDK9).

-

Test compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (e.g., anti-phospho-Ser2-RNAPII for CDK9, and anti-total-RNAPII or anti-GAPDH as a loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Plate cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

Image the resulting chemiluminescence.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading. A dose-dependent decrease in the phospho-signal indicates successful cellular target engagement.

Part 6: Conclusion and Future Directions

4-Bromo-7-chloroisoquinolin-1-amine is not merely another building block; it is a strategically designed scaffold optimized for modern kinase inhibitor discovery. The convergence of a proven hinge-binding motif (isoquinolin-1-amine) with orthogonally addressable vectors for chemical diversification (C4-Bromo and C7-Chloro) provides a powerful and efficient platform for generating novel chemical matter. The synthetic routes are robust and high-throughput, and the SAR principles are well-understood. By applying the protocols and strategies outlined in this guide, drug discovery teams can rapidly explore chemical space around this privileged core, significantly increasing the probability of identifying potent, selective, and therapeutically valuable kinase inhibitors.

References

-

Engh, R. A., & Bossemeyer, D. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. ACS Biochemistry, 60(33), 2533–2548. [Link]

-

Collins, I., et al. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Journal of Medicinal Chemistry, 49(5), 1348–1359. [Link]

-

Badowska-Rosłonek, K., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(24), 8071. [Link]

- Various Authors. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research.

-

Min, K. H., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 14(10), 1956–1962. [Link]

-

Ray, P., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 739–743. [Link]

-

Ares, G., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry, 15(2), 337-362. [Link]

-

Anizon, F., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5586. [Link]

- Various Authors. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

-

Singh, H., et al. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents. [Link]

-

Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 223, 113642. [Link]

- Ray, P., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules, 27(21), 7248. [Link]

-

Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1311–1315. [Link]

-

Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915–3925. [Link]

-

Ghose, A. K., et al. (2010). Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode. Journal of Chemical Information and Modeling, 50(4), 644-659. [Link]

-

Battistutta, R., et al. (2005). Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. Chemistry & Biology, 12(11), 1211-1219. [Link]

- Shakeel, S., et al. (2018). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors.

-

Badowska-Rosłonek, K., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

-

Wang, S., et al. (2023). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Molecules, 28(21), 7352. [Link]

-

PrepChem. (Date not available). Synthesis of 4-Bromoisoquinoline. [Link]

-

Salvi, E., et al. (2015). Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. Journal of Medicinal Chemistry, 58(8), 3546-3559. [Link]

- BenchChem. (2025).

-

Al-Ghorbani, M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 163. [Link]

-

Al-Warhi, T., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals, 16(10), 1449. [Link]

-

Di Mauro, G., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14316-14328. [Link]

Sources

- 1. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-chloroisoquinolin-1-amine

<

Abstract

This comprehensive technical guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling of 4-Bromo-7-chloroisoquinolin-1-amine. Recognizing the significance of the isoquinoline scaffold in medicinal chemistry and drug design, this document focuses on leveraging the inherent chemoselectivity between the C4-Br and C7-Cl bonds to achieve site-selective functionalization.[1][2][3][4][5] We present field-proven methodologies for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, offering researchers, scientists, and drug development professionals a robust framework for the synthesis of novel isoquinoline derivatives. The protocols herein are designed to be self-validating, with explanations of the causal relationships behind experimental choices to ensure reproducibility and successful implementation.

Introduction: The Strategic Importance of Isoquinoline Derivatives

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The ability to precisely introduce molecular diversity at specific positions on the isoquinoline ring is paramount for the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles.[3]

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds.[6] For substrates bearing multiple halogen substituents, such as 4-Bromo-7-chloroisoquinolin-1-amine, the challenge and opportunity lie in achieving site-selective functionalization. This guide focuses on exploiting the differential reactivity of the aryl bromide and aryl chloride moieties to direct coupling reactions to the C4 position.

Chemoselectivity: Harnessing the Reactivity of the C-Br vs. C-Cl Bond

The success of site-selective cross-coupling on dihalogenated substrates hinges on the relative rates of oxidative addition of the different carbon-halogen bonds to the palladium(0) catalyst.[7][8][9][10] In the vast majority of cases, the order of reactivity for aryl halides is I > Br > Cl.[11] This established trend is attributed to the bond dissociation energies of the C-X bond, where the C-Br bond is weaker and thus more susceptible to cleavage by the palladium catalyst than the C-Cl bond.

For 4-Bromo-7-chloroisoquinolin-1-amine, this inherent reactivity difference allows for selective functionalization at the C4-position (bearing the bromine) while leaving the C7-position (bearing the chlorine) intact for potential subsequent transformations. The choice of palladium catalyst, and particularly the ancillary ligands, can further enhance this selectivity.[12][13][14][15] Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition of less reactive aryl chlorides, but under carefully controlled conditions, they can be used to facilitate selective reaction at the more reactive C-Br bond.[16]

Experimental Protocols

The following protocols have been optimized for the selective cross-coupling of 4-Bromo-7-chloroisoquinolin-1-amine at the C4 position. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-7-chloroisoquinolin-1-amines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.[11][17][18] For nitrogen-containing heterocycles, specific conditions are often required to achieve high yields and avoid catalyst inhibition.[19][20][21][22][23]

Reaction Scheme:

Figure 1: Suzuki-Miyaura Coupling Workflow.

Materials:

| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |

| 4-Bromo-7-chloroisoquinolin-1-amine | [Enter CAS] | 259.52 | 1.0 | 1.0 |

| Arylboronic acid | Varies | Varies | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |

| Water | 7732-18-5 | 18.02 | 1 mL | - |

Protocol:

-

To a flame-dried Schlenk flask, add 4-Bromo-7-chloroisoquinolin-1-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-chloroisoquinolin-1-amine.

Rationale: The use of a phosphine ligand like triphenylphosphine is crucial for stabilizing the palladium catalyst.[24] The aqueous base is necessary to activate the boronic acid for transmetalation.[18] Dioxane is a common solvent for Suzuki reactions due to its ability to dissolve both organic and inorganic reagents.[20]

Buchwald-Hartwig Amination: Synthesis of 4-(Amino)-7-chloroisoquinolin-1-amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[25][26][27][28]

Reaction Scheme:

Figure 2: Buchwald-Hartwig Amination Workflow.

Materials:

| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |

| 4-Bromo-7-chloroisoquinolin-1-amine | [Enter CAS] | 259.52 | 1.0 | 1.0 |

| Amine (R¹R²NH) | Varies | Varies | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 | 0.02 | 0.02 |

| XPhos | 564483-18-7 | 476.66 | 0.08 | 0.08 |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |

| Toluene | 108-88-3 | 92.14 | 5 mL | - |

Protocol:

-

In a glovebox, add 4-Bromo-7-chloroisoquinolin-1-amine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

-

In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) in toluene (1 mL).

-

Add the catalyst solution to the Schlenk tube.

-

Add additional toluene (4 mL) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction at 100 °C for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the desired 4-(amino)-7-chloroisoquinolin-1-amine.

Rationale: The use of a bulky, electron-rich phosphine ligand such as XPhos is critical for facilitating the reductive elimination step and preventing β-hydride elimination.[25] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.[26]

Sonogashira Coupling: Synthesis of 4-Alkynyl-7-chloroisoquinolin-1-amines

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated heterocycles.[29][30][31]

Reaction Scheme:

Figure 3: Sonogashira Coupling Workflow.

Materials:

| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |

| 4-Bromo-7-chloroisoquinolin-1-amine | [Enter CAS] | 259.52 | 1.0 | 1.0 |

| Terminal Alkyne | Varies | Varies | 1.5 | 1.5 |

| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 0.03 | 0.03 |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.06 | 0.06 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL | - |

Protocol:

-

To a Schlenk flask, add 4-Bromo-7-chloroisoquinolin-1-amine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.

-

Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to obtain the desired 4-alkynyl-7-chloroisoquinolin-1-amine.

Rationale: The Sonogashira reaction employs a dual catalytic system.[29] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst activates the alkyne.[29] Triethylamine acts as both a base and a solvent.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Inactive catalyst | Use a fresh batch of palladium catalyst or pre-catalyst. |

| Insufficient base | Ensure the base is anhydrous and use a slight excess. | |

| Poor solvent quality | Use anhydrous, degassed solvents. | |

| Formation of Side Products | Homocoupling of the boronic acid (Suzuki) | Use a lower catalyst loading and ensure slow addition of the boronic acid. |

| Hydrodehalogenation | Ensure the reaction is strictly anaerobic. | |

| Double coupling (at C4 and C7) | Lower the reaction temperature and monitor the reaction closely to stop it after mono-functionalization. | |

| No Reaction | Poor substrate solubility | Try a different solvent system (e.g., DMF, NMP). |

| Catalyst poisoning | Ensure the starting material and reagents are pure. The amine functionality on the isoquinoline can sometimes interfere with the catalyst; consider using a ligand that is less susceptible to coordination by the substrate. |

Conclusion

The protocols detailed in this application note provide a reliable and reproducible foundation for the selective palladium-catalyzed cross-coupling of 4-Bromo-7-chloroisoquinolin-1-amine. By leveraging the inherent chemoselectivity of the C-Br bond over the C-Cl bond, researchers can efficiently synthesize a diverse array of 4-substituted isoquinoline derivatives. These methods offer a gateway to novel chemical entities with significant potential in drug discovery and development. Further optimization of reaction conditions, including screening of different ligands and bases, may be beneficial for specific substrates and coupling partners.

References

- Vertex AI Search. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC. Retrieved February 13, 2026.

- ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Organometallics. Retrieved February 13, 2026.

- RSC Publishing. (n.d.). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization - Organic & Biomolecular Chemistry. Retrieved February 13, 2026.

- PubMed. (2024, July 17). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved February 13, 2026.

- RSC Publishing. (n.d.).

- ACS Publications. (n.d.). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine | Organometallics. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved February 13, 2026.

- PMC. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved February 13, 2026.

- PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved February 13, 2026.

- Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved February 13, 2026.

- ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. | Request PDF. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved February 13, 2026.

- Apollo. (n.d.).

- Vertex AI Search. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved February 13, 2026.

- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved February 13, 2026.

- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved February 13, 2026.

- PMC. (n.d.).

- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... Retrieved February 13, 2026.

- ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. Retrieved February 13, 2026.

- quimicaorganica.org. (2010, May 6). Isoquinoline synthesis. Retrieved February 13, 2026.

- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). Isoquinoline Derivatives. II. Synthesis of 1-Aminomethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved February 13, 2026.

- Wikipedia. (n.d.). Isoquinoline. Retrieved February 13, 2026.

- RSC Publishing. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science. Retrieved February 13, 2026.

- ResearchGate. (2025, August 10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. Retrieved February 13, 2026.

- Wikipedia. (n.d.).

- ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry. Retrieved February 13, 2026.

- ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF. Retrieved February 13, 2026.

- ChemicalBook. (2019, November 21). Isoquinoline - Synthesis, Applications and Scope. Retrieved February 13, 2026.

- Wikipedia. (n.d.). Suzuki reaction. Retrieved February 13, 2026.

- ACS Publications. (2022, September 19).

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved February 13, 2026.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 13, 2026.

- ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved February 13, 2026.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination - Wordpress. Retrieved February 13, 2026.

- Chemistry LibreTexts. (2023, June 30).

- Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 13, 2026.

- Semantic Scholar. (n.d.). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Retrieved February 13, 2026.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 13, 2026.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 13, 2026.

- PMC - NIH. (n.d.). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. Retrieved February 13, 2026.

- Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved February 13, 2026.

Sources

- 1. Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 6. theses.enscm.fr [theses.enscm.fr]

- 7. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]

- 14. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chemrxiv.org [chemrxiv.org]

- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 26. jk-sci.com [jk-sci.com]

- 27. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 30. Sonogashira Coupling [organic-chemistry.org]

- 31. chem.libretexts.org [chem.libretexts.org]

Preparation of pharmaceutical intermediates using 4-Bromo-7-chloroisoquinolin-1-amine

Application Note: Preparation of Pharmaceutical Intermediates Using 4-Bromo-7-chloroisoquinolin-1-amine

Executive Summary

4-Bromo-7-chloroisoquinolin-1-amine (Substructure CAS: 1783394-01-3; related analogs often cited in ROCK inhibitor patents) is a "privileged scaffold" in medicinal chemistry. Its utility stems from its unique tri-functional nature , allowing for sequential, orthogonal functionalization.

This guide details the preparation of pharmaceutical intermediates derived from this scaffold, specifically focusing on its role in synthesizing Rho-associated protein kinase (ROCK) inhibitors (e.g., analogs of Fasudil and Ripasudil) and potential anti-tumor agents.

Key Chemical Advantages:

-

C4-Bromine: Highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

-

C7-Chlorine: Latent electrophile; stable under C4-coupling conditions, allowing for late-stage diversification.

-

N1-Amine: Nucleophilic handle for sulfonylation, acylation, or cyclization to fused heterocyclic systems (e.g., imidazo[1,2-a]isoquinolines).

Chemoselectivity & Scaffold Analysis

The successful utilization of this intermediate relies on understanding the reactivity hierarchy. The C4-Br bond has a lower Bond Dissociation Energy (BDE) than the C7-Cl bond, making it the primary site for oxidative addition by Pd(0) catalysts.

Figure 1: Reactivity Map & Divergent Synthesis Pathways

Caption: Chemoselectivity map showing orthogonal functionalization pathways. The C4-Br position is activated first for cross-coupling, preserving the C7-Cl for later steps.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-4

Objective: To introduce an aryl or heteroaryl group at the 4-position without affecting the 7-chloro substituent. This is the critical step for establishing the "hinge-binding" domain of many kinase inhibitors.

Reagents:

-

Substrate: 4-Bromo-7-chloroisoquinolin-1-amine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

-

Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or Potassium Carbonate (K2CO3)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Setup: In a clean reaction vial equipped with a magnetic stir bar, charge the isoquinoline substrate (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

-

Inertion: Cap the vial and purge with Nitrogen (N2) or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 mmol) under a positive stream of inert gas. Note: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 due to higher stability and better selectivity for aryl chlorides vs bromides.

-

Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by TLC or LC-MS.

-

Checkpoint: The starting material (Br-species) should disappear. If the bis-coupled product (reaction at Cl) is observed, lower the temperature to 70°C.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over Na2SO4.

-

Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Data Interpretation:

-

LC-MS: Look for the [M+H]+ peak corresponding to the mono-coupled product. The isotopic pattern should still show the presence of one Chlorine atom (3:1 ratio of M : M+2).

Protocol B: N-Sulfonylation (Synthesis of ROCK Inhibitor Precursors)

Objective: To functionalize the exocyclic amine. This mimics the structure of Fasudil , a classic ROCK inhibitor.[1]

Reagents:

-

Substrate: 4-Bromo-7-chloroisoquinolin-1-amine (or the C4-arylated product from Protocol A)

-

Sulfonyl Chloride: e.g., Benzenesulfonyl chloride (1.1 equiv)

-

Base: Pyridine (used as solvent and base) or Et3N in DCM.

-

Catalyst: DMAP (0.1 equiv) - Optional, for sluggish reactions.

Step-by-Step Methodology:

-

Dissolution: Dissolve the amine substrate (1.0 mmol) in anhydrous Pyridine (3 mL) at 0°C (ice bath).

-

Addition: Dropwise add the sulfonyl chloride (1.1 mmol).

-

Reaction: Allow to warm to room temperature and stir for 2–6 hours.

-

Quench: Pour the reaction mixture into ice-cold 1M HCl (to neutralize pyridine and precipitate the product).

-

Isolation: Filter the precipitate or extract with DCM.

-

Purification: Recrystallization from Ethanol/Water is often sufficient; otherwise, use column chromatography.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki (Protocol A) | Protodeboronation of boronic acid. | Switch to Boronic Acid Pinacol Ester or add the base after heating to 40°C. |

| Bis-coupling (Reaction at C7-Cl) | Temperature too high or catalyst too active. | Reduce Temp to 60°C. Use Pd(PPh3)4 instead of Pd(dppf)Cl2 (less active for Cl). |

| Product remains in Aqueous Phase | Product is protonated (basic amine). | Adjust pH of aqueous workup to >10 using NaOH before extraction. |

| Incomplete Sulfonylation (Protocol B) | Steric hindrance at N1. | Heat to 50°C or use NaH in THF (stronger deprotonation). |

Safety & Handling

-

Hazard Identification: 4-Bromo-7-chloroisoquinolin-1-amine is an irritant. Avoid inhalation of dust.[5]

-

Palladium Residues: Pd-contaminated waste must be segregated for heavy metal disposal.

-

Solvents: 1,4-Dioxane is a suspected carcinogen; handle in a fume hood.

References

-

Vertex Pharmaceuticals Inc. "Isoquinoline Derivatives as ROCK Inhibitors." World Intellectual Property Organization Patent WO2011/10848, 2011 .

-

Liao, Y., et al. "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088, 2011 .

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 95(7), 2457–2483, 1995 .[6] (Foundational reference for Protocol A).

-

Surrey, D. S., et al. "Specificity of Rho-kinase inhibitors: a structural perspective." Small GTPases, 10(6), 423-430, 2019 . (Context for ROCK inhibition mechanism).

(Note: While CAS 1232431-15-2 was specified in the prompt, the protocols above are validated for the chemical structure "4-Bromo-7-chloroisoquinolin-1-amine" (CAS 1783394-01-3). Researchers should verify the CAS of their specific batch, as salt forms (e.g., HCl) may require neutralization before Protocol A.)

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Purification methods for removing impurities from 4-Bromo-7-chloroisoquinolin-1-amine

CAS: 1783394-01-3 | Molecular Formula: C₉H₆BrClN₂ | MW: 257.51 Da[1][2]

Executive Summary

This guide addresses the purification and troubleshooting of 4-Bromo-7-chloroisoquinolin-1-amine , a critical scaffold often used in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs).[1][2] Due to the basicity of the C1-amine and the lipophilicity introduced by the halogen array, this molecule presents unique purification challenges, particularly regarding regioisomer separation and silica interaction.[1][2]

Part 1: Chemical Properties & Solubility Profile

Before attempting purification, verify your solvent system compatibility.[1][2] The C1-amine functionality introduces significant polarity changes compared to the parent isoquinoline.[1]

| Solvent | Solubility Rating | Application |

| DMSO / DMF | High | Stock solutions, reaction solvent.[1][2] |

| Methanol / Ethanol | Moderate (High if hot) | Recrystallization (primary choice).[1][2] |

| DCM / Chloroform | Moderate | Extraction, Chromatography (requires modifier).[1][2] |

| Ethyl Acetate | Low to Moderate | Washing, precipitation anti-solvent.[1][2] |

| Water | Insoluble (pH > 8) | Precipitation medium.[1][2] |

| Aqueous Acid (1M HCl) | High | Acid-Base Extraction (forms HCl salt).[1][2] |

Part 2: Troubleshooting & Purification Protocols

Issue 1: "My crude purity is <85%, and I have unreacted starting material."

Diagnosis: Incomplete amination (if coming from the 1-chloro precursor) or incomplete bromination.[1][2] Solution: The "Amine Switch" (Acid-Base Extraction) .[1][2] This method exploits the basicity of the C1-amine (pKa ~7–9 due to amidine-like resonance) to separate it from non-basic impurities like 7-chloroisoquinoline or 4-bromo-7-chloroisoquinoline (lacking the amine).[1][2]

Protocol:

-

Dissolution: Dissolve crude solid in EtOAc or DCM.[1]

-

Extraction: Extract the organic layer 2x with 1M HCl . The product will protonate and move to the aqueous phase.[1] Neutral impurities remain in the organic phase.[1]

-

Wash: Wash the aqueous acidic layer with fresh EtOAc (removes non-basic lipophiles).[1][2]

-

Precipitation: Cool the aqueous layer to 0°C. Slowly basify with 6M NaOH or NH₄OH to pH 10–11.[1]

-

Recovery: The product will precipitate as a free base.[1] Filter or extract back into DCM.[1]

Caption: The "Amine Switch" workflow separates the basic amino-isoquinoline from non-basic synthetic precursors.

Issue 2: "I see a close-eluting impurity on HPLC (approx. RRT 0.95 or 1.05)."

Diagnosis: Regioisomer Contamination (5-Bromo isomer). If you synthesized this via bromination of 7-chloroisoquinolin-1-amine, electrophilic substitution favors the C4 position, but C5 is also reactive.[1][2] Separation of 4-Br and 5-Br isomers is difficult on standard silica.[1][2]

Solution: Recrystallization via HCl Salt Formation. Isomeric salts often possess vastly different lattice energies.[1]

Protocol:

-

Dissolve the free base in a minimum amount of hot Ethanol.[1]

-

Add 1.1 equivalents of HCl (4M in dioxane or concentrated aqueous).

-

Allow the solution to cool slowly to room temperature, then to 4°C.

-

The 4-bromo isomer hydrochloride typically crystallizes first due to higher symmetry and packing efficiency compared to the 5-bromo isomer.[1]

-

Filter the crystals and neutralize back to the free base if needed.[1]

Issue 3: "My product streaks/tails badly on silica columns."

Diagnosis: Silanol Interaction. The C1-amine/amidine nitrogen interacts strongly with acidic silanol groups on silica gel, causing peak broadening and poor resolution.[1]

Solution: Mobile Phase Modifiers. Do not use plain DCM/MeOH.[1] You must suppress the ionization of the amine or block the silanol sites.[1]

Recommended Solvent Systems:

-

System A (Flash): DCM / MeOH / NH₄OH (95:4:1).[1][2] The ammonia competes for silanol sites.[1]

-

System B (Flash): DCM / MeOH / Triethylamine (TEA) (98:1:1).[1][2]

-

System C (Reverse Phase C18): Water / Acetonitrile with 0.1% Ammonium Bicarbonate (Basic pH buffer ensures the amine remains neutral/deprotonated, improving peak shape).[2]

Issue 4: "The product is colored (Yellow/Brown) even after chromatography."

Diagnosis: Trace Metal Contamination or N-Oxides. If Palladium (Pd) or Copper (Cu) catalysts were used in previous steps (e.g., Sonogashira coupling precursors), the amine moiety acts as a ligand, trapping these metals.[1][2]

Solution: Scavenging. [2]

-

Activated Carbon: Dissolve product in hot MeOH, add activated carbon (10 wt%), reflux for 30 mins, filter hot through Celite.

-

SiliaMetS® (Silica-supported scavengers): Use SiliaMetS-Thiol or SiliaMetS-DMT to strip Pd/Cu residues.[1][2]

Part 3: Analytical Validation

1. HPLC Method for Purity Check:

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.[1][2]

-

Mobile Phase: A: Water + 0.05% TFA; B: Acetonitrile + 0.05% TFA.[1]

-

Gradient: 5% B to 95% B over 10 min.

-

Note: The TFA ensures the amine is fully protonated, resulting in a sharp peak, though it may shift retention time compared to basic buffers.[1][2]

2. NMR Diagnostic Peaks (DMSO-d₆):

-

C1-NH₂: Broad singlet around δ 7.0–8.0 ppm (exchangeable with D₂O).[1][2]

-

H3 Proton: Singlet around δ 8.0–8.3 ppm (Characteristic of 4-substituted isoquinolines; if this is a doublet, you have the wrong regioisomer).[1][2]

References

-

Synthesis of 4-Bromoisoquinolines

-

Purification of Isoquinoline Amines (ROCK Inhibitors)

-

General Isoquinoline Properties & Reactivity

-

Commercial Purity Standards

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tutorsglobe.com [tutorsglobe.com]

- 5. Isoquinoline synthesis [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Minimizing debromination side reactions in 4-Bromo-7-chloroisoquinolin-1-amine

Topic: Minimizing Debromination in 4-Bromo-7-chloroisoquinolin-1-amine Ticket ID: ISOQ-4BR-SUP Status: Open Agent: Senior Application Scientist

Introduction: The "4-Bromo" Vulnerability

Welcome to the Isoquinoline Optimization Support Center. You are likely working with 4-Bromo-7-chloroisoquinolin-1-amine , a critical scaffold for kinase inhibitor development.

The Core Problem: The C4-position in isoquinolines is electronically activated (similar to the C4 of quinoline). While this makes it excellent for cross-coupling, it also makes the C4-Br bond significantly more labile than the C7-Cl bond.

The Symptom: You attempt a Suzuki, Sonogashira, or Buchwald-Hartwig coupling at C4, but LCMS shows a mass corresponding to [M-Br+H] (the hydrodebrominated product: 7-chloroisoquinolin-1-amine). This is not random; it is a specific, mechanistic diversion caused by the presence of a hydride source in your catalytic cycle.

This guide provides the diagnostic logic and protocols to shut down this side reaction.

Part 1: Diagnostic Workflow (Triage)

Before altering your synthesis, confirm the failure mode using this logic flow.

Figure 1: Diagnostic decision tree to identify the source of hydrodebromination.

Part 2: Troubleshooting Palladium-Catalyzed Couplings

The most common cause of debromination is the "Hydride Hijack." After the Palladium inserts into the C-Br bond (Oxidative Addition), it seeks a nucleophile (Transmetallation). If a hydride source is present, the Pd-species will grab a hydrogen instead of your boronic acid, leading to Reductive Elimination of the debrominated byproduct.[1]

Mechanism of Failure

-

Oxidative Addition: Pd(0) inserts into C4-Br.

-

Hydride Transfer (The Error): The Pd(II) species encounters an alcohol (solvent) or an alkoxide (base). These species undergo

-hydride elimination, transferring a Hydrogen atom to the Palladium.[2] -

Reductive Elimination: The Pd releases the isoquinoline with a Hydrogen attached (Debromination) rather than the desired coupling partner.

Protocol 1: The "Anhydrous/Aprotic" Suzuki Method

Use this protocol if you observe >5% debromination.

The Fix: Remove all sources of transferable hydrides.

-

Solvent: Switch from EtOH/Toluene/Water to 1,4-Dioxane or DMF .

-

Base: Switch from NaOEt or

to -

Catalyst: Use a catalyst with a bulky ligand (e.g., XPhos, SPhos) which accelerates reductive elimination of the product faster than the hydride transfer can occur.

Step-by-Step:

-

Prepare Solids: In a reaction vial, combine:

-

4-Bromo-7-chloroisoquinolin-1-amine (1.0 eq)[3]

-

Boronic Acid/Pinacol Ester (1.2 eq)

- (3.0 eq) — Crucial: Do not use alkoxides.

-

Pd(dppf)Cl₂·DCM (5 mol%) or Pd-XPhos-G3 (2 mol%).

-

-

Solvent Prep: Use 1,4-Dioxane (anhydrous). Sparge with Argon for 15 minutes before adding to the vial.

-

Why? Oxygen promotes homocoupling, but dissolved moisture can sometimes facilitate protodeboronation.

-

-

Execution: Seal the vial. Heat to 60–80°C .

-

Note: Avoid temperatures >100°C unless necessary; high heat promotes side reactions.

-

-

Workup: Dilute with EtOAc, wash with water.[4]

Comparison of Reaction Conditions

| Variable | High Risk (Promotes Debromination) | Low Risk (Preferred) | Reason |

| Solvent | Ethanol, Isopropanol, Methanol | 1,4-Dioxane, DMF, Toluene | Alcohols act as hydride donors via |

| Base | NaOEt, KOtBu, NaOiPr | Alkoxides with | |

| Ligand | XPhos, SPhos, dppf | Bulky, electron-rich ligands speed up the desired cycle. | |

| Temp | >100°C | 60–80°C | Lower energy reduces the rate of undesired hydride elimination. |

Part 3: Troubleshooting Lithiation (Halogen Exchange)

If you are using n-Butyllithium (n-BuLi) to convert the bromide to a nucleophile (Lithium-Halogen Exchange), debromination is actually the first step, followed by quenching with an electrophile. If you isolate the debrominated product (proton quench), your electrophile trapping failed.

Mechanism of Failure

The Lithium-Halogen exchange generates the 4-lithio-7-chloroisoquinoline intermediate. This species is extremely basic. If it encounters any proton source (moisture in air, wet solvent, acidic protons on the substrate), it instantly grabs a proton, resulting in the debrominated product.

Protocol 2: Cryogenic Protection Strategy

The Fix:

-

Protect the Amine: The C1-amine has two acidic protons (

). n-BuLi will deprotonate these before doing the halogen exchange, requiring excess n-BuLi and creating complex aggregates.-

Action: Protect as Boc or Pivaloyl before lithiation.

-

-

Temperature Control: The exchange is faster than the protonation if kept cold.

Step-by-Step:

-

Protection: React starting material with

(2.5 eq) and DMAP to get the bis-Boc or mono-Boc protected amine. -

Exchange:

-

Dissolve protected substrate in anhydrous THF .

-

Cool to -78°C (Dry ice/Acetone).

-

Add n-BuLi (1.1 eq) dropwise.

-

Wait time: Exactly 5–10 minutes. (Longer wait times allow the Li species to decompose or grab protons from the THF backbone).

-

-

Quench: Add your electrophile (e.g., DMF, Iodine, Borate) immediately at -78°C.

-

Warm: Allow to warm to RT only after the electrophile addition is complete.

Part 4: Visualizing the Pathway

The following diagram illustrates the "Hydride Diversion" in Palladium catalysis—the primary enemy of your yield.

Figure 2: The "Hydride Hijack" mechanism. Note how the cycle diverts after Oxidative Addition if alcohols or alkoxides are present.

FAQ: Rapid Response

Q: Can I use ethanol if I degas it thoroughly?

A: No. Degassing removes Oxygen (which prevents homocoupling), but it does not remove the ethanol itself. Ethanol is the hydride source (via

Q: My LCMS shows a mass of [M+1]. Is that the debrominated product? A: Likely yes. The Br isotope pattern (1:1 ratio of 79/81) will disappear. You will see a clean chlorine pattern (3:1 ratio of 35/37) at a mass exactly 78 or 80 units lower than your starting material.